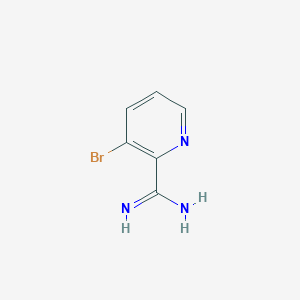

3-Bromopicolinimidamide

Description

3-Bromopicolinimidamide is an organic compound with the molecular formula C6H6BrN3. It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring.

Properties

IUPAC Name |

3-bromopyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIYTHLFTOOBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopicolinimidamide typically involves the bromination of picolinamide followed by the introduction of an amidine group. One common method includes the following steps:

Bromination: Picolinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the third position of the pyridine ring.

Industrial Production Methods: Industrial production of 3-Bromopicolinimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopicolinimidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Various substituted picolinamidines.

Oxidation Products: Oxidized derivatives of picolinimidamide.

Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-Bromopicolinimidamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromopicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amidine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

3-Chloropicolinimidamide: Similar structure but with a chlorine atom instead of bromine.

3-Fluoropicolinimidamide: Contains a fluorine atom at the third position.

3-Iodopicolinimidamide: Iodine substitution at the third position.

Uniqueness: 3-Bromopicolinimidamide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and binding affinity, making it distinct from its halogenated counterparts.

Biological Activity

3-Bromopicolinimidamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of 3-bromopicolinimidamide, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Bromopicolinimidamide is characterized by a bromine atom attached to a picolinamide structure. This unique configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 3-bromopicolinimidamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit hexokinase II, which plays a critical role in cancer metabolism .

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and improved therapeutic outcomes.

Anticancer Activity

Research indicates that 3-bromopicolinimidamide exhibits significant anticancer properties:

- In Vitro Studies : In laboratory settings, 3-bromopicolinimidamide has demonstrated the ability to inhibit the proliferation of various cancer cell lines. This inhibition is often dose-dependent, suggesting that higher concentrations yield more significant effects .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as rapamycin, 3-bromopicolinimidamide enhances the overall antitumor efficacy. This combination therapy has shown promise in preclinical models of lung cancer, leading to decreased tumor multiplicity and load .

Case Studies

Several case studies highlight the effectiveness of 3-bromopicolinimidamide in clinical settings:

- Preclinical Study on Hepatocellular Carcinoma : In a study involving mice with hepatocellular carcinoma, treatment with 3-bromopicolinimidamide resulted in complete remission in all treated subjects, while control subjects had to be euthanized due to disease progression .

- Combination Therapy with Radiation : A collaboration with the University of Maryland explored the effects of 3-bromopicolinimidamide in conjunction with radiation therapy for non-small cell lung cancer. The results indicated a significant reduction in tumor size compared to radiation alone .

Data Table: Efficacy of 3-Bromopicolinimidamide

| Study Type | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Preclinical | Hepatocellular Carcinoma | 3-Bromopicolinimidamide alone | Complete remission in all treated mice |

| Preclinical | Non-Small Cell Lung Cancer | 3-Bromopicolinimidamide + Radiation | Significant tumor size reduction |

| In Vitro | Various Cancer Cell Lines | Dose-dependent treatment | Inhibition of cell proliferation |

Safety and Toxicology

While the efficacy of 3-bromopicolinimidamide is promising, safety assessments are crucial. Initial studies have not indicated significant toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.